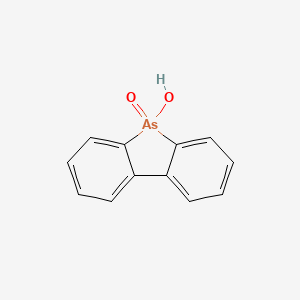Arsafluorinic acid
CAS No.: 5687-22-9
Cat. No.: VC19731363
Molecular Formula: C12H9AsO2
Molecular Weight: 260.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5687-22-9 |
|---|---|
| Molecular Formula | C12H9AsO2 |
| Molecular Weight | 260.12 g/mol |
| IUPAC Name | 5-hydroxybenzo[b]arsindole 5-oxide |
| Standard InChI | InChI=1S/C12H9AsO2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,14,15) |
| Standard InChI Key | YWUSKINSBWPHGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[As]2(=O)O |
Introduction
Structural Characteristics and Nomenclature
Arsafluorinic acid is hypothesized to belong to the class of organoarsenic acids where fluorine atoms replace hydroxyl groups or hydrogen atoms in the parent arsenic acid (H₃AsO₄) structure. A plausible molecular formula could be H₂AsFO₃ or HAsF₂O₂, depending on the degree of fluorination. The tetrahedral geometry typical of arsenic acids is likely retained, with fluorine’s electronegativity inducing significant polarization in As–O and As–F bonds .
Bond Lengths and Symmetry
Comparative studies of arsenic acid (As–O: 1.66–1.71 Å) suggest that fluorination may shorten As–F bond lengths due to fluorine’s smaller atomic radius. Computational models predict As–F bonds near 1.72 Å, slightly longer than As–O bonds, consistent with trends in phosphorus-fluorine systems. The symmetry of arsafluorinic acid is likely reduced from the idealized C₃v symmetry of arsenic acid to Cₛ or C₂v, depending on substitution patterns.
Synthesis and Preparation
Direct Fluorination of Arsenic Acid
A proposed route involves treating arsenic acid (H₃AsO₄) with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST):
This method parallels the synthesis of fluorophosphoric acids, where selective substitution of hydroxyl groups occurs .
Alternative Pathways
-
Oxidative Fluorination: Reaction of arsenic trioxide (As₂O₃) with hydrogen fluoride (HF) and ozone (O₃), analogous to the ozone-mediated synthesis of arsenic acid :
-
Metathesis Reactions: Utilizing arsenic pentachloride (AsCl₅) with potassium fluoride (KF) in anhydrous conditions.
Physicochemical Properties
Acidity and Dissociation Constants
Fluorination enhances acidity compared to arsenic acid. Predicted pKa values for H₂AsFO₃:
-
pKa₂: ~5.8 (vs. 6.94 for H₂AsO₄⁻ )
The electron-withdrawing effect of fluorine stabilizes deprotonated species, increasing acidity.
Thermal Stability
Dehydration and condensation reactions are expected at elevated temperatures (>100°C), similar to arsenic acid hemihydrate . Thermogravimetric analysis (TGA) of hypothetical arsafluorinic acid would likely show weight loss stages corresponding to HF and H₂O evolution.
Reactivity and Applications
Oxidative Behavior
Arsafluorinic acid may exhibit stronger oxidizing tendencies than arsenic acid due to fluorine’s electronegativity. For example, it could oxidize iodide to iodine more efficiently:
Future Research Directions
-
Structural Elucidation: X-ray crystallography or NMR studies to confirm bond configurations.
-
Synthetic Optimization: Developing low-temperature fluorination methods to improve yields.
-
Biological Screening: Assessing antimicrobial or herbicidal efficacy for agrochemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume